m-PEG13-acid
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Overview
Description
m-PEG13-acid: is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid. This compound is known for its hydrophilic properties, which increase solubility in aqueous media. The terminal carboxylic acid group can react with primary amine groups in the presence of activators to form a stable amide bond .
Mechanism of Action
Target of Action
The primary target of m-PEG13-acid is primary amine groups . These groups are found in various biomolecules, making them a broad target for the compound.
Mode of Action
This compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators such as EDC or HATU . This reaction forms a stable amide bond, allowing the compound to attach to its target .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators like EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests it may be more effective in such environments .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction is a key biochemical property of this compound, allowing it to interact with various biomolecules, including enzymes and proteins, that contain primary amine groups .
Cellular Effects
Peg linkers like this compound are often used in drug delivery systems due to their ability to increase solubility and stability of therapeutic agents . Therefore, this compound could potentially influence various cellular processes depending on the specific biomolecules it is conjugated with.
Molecular Mechanism
The molecular mechanism of this compound primarily involves the formation of a stable amide bond with primary amine groups present in biomolecules . This reaction is facilitated by activators such as EDC or HATU . The resulting amide bond is stable, allowing the conjugated biomolecule to retain its activity while benefiting from the increased solubility provided by the PEG linker .
Temporal Effects in Laboratory Settings
Peg linkers are generally known for their ability to enhance the stability of conjugated biomolecules .
Metabolic Pathways
As a PEG linker, this compound is primarily used to facilitate the delivery of therapeutic agents rather than being metabolized itself .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would likely depend on the specific biomolecule it is conjugated with. The hydrophilic nature of this compound could potentially influence its distribution by enhancing the solubility of the conjugated biomolecule .
Subcellular Localization
The subcellular localization of this compound would likely depend on the specific biomolecule it is conjugated with. As a PEG linker, this compound itself does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG13-acid involves the reaction of polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid can be introduced through various synthetic routes, including esterification and amidation reactions. Common reagents used in these reactions include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N’-diisopropylcarbodiimide (DIC), as well as coupling agents like 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification or amidation processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The product is then purified through techniques such as column chromatography and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: m-PEG13-acid primarily undergoes bioconjugation reactions, where it covalently links biomolecules like proteins, peptides, and drugs. The carboxylic acid group can participate in various chemical reactions, particularly in the formation of amide bonds.
Common Reagents and Conditions:
Amide Bond Formation: The carboxylic acid group of this compound reacts with primary amines in the presence of coupling agents like EDC or HATU.
Major Products Formed:
Scientific Research Applications
m-PEG13-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Drug Delivery: this compound is used to enhance the solubility and stability of drugs, improving their bioavailability and therapeutic efficacy.
Nanotechnology: this compound is used in the preparation of nanoparticles and liposomes for drug delivery and imaging applications.
Surface Modification: It is utilized in the modification of surfaces to improve biocompatibility and reduce non-specific binding in biomedical devices.
Comparison with Similar Compounds
m-PEG13-acid is unique due to its specific PEG chain length and terminal carboxylic acid group. Similar compounds include:
m-PEG12-acid: Similar in structure but with a shorter PEG chain length, resulting in different solubility and steric properties.
m-PEG14-acid: Similar in structure but with a longer PEG chain length, offering different solubility and steric properties.
This compound stands out due to its optimal PEG chain length, providing a balance between solubility and steric hindrance, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVDBLIIIQXET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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